Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate
Description
Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives
Properties
IUPAC Name |
methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGUFUCPBNAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate typically involves the reaction of adamantanecarboxylic acid with appropriate amines and esters. One common method involves the reaction of adamantanecarboxylic acid with methyl 2-amino-3-methylbutanoate under suitable conditions to form the desired product. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantane moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core makes it a potential candidate for drug development, particularly for antiviral and neuroprotective agents.
Materials Science: Its rigid structure can be utilized in the design of advanced materials with high thermal stability and mechanical strength.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, aiding in the understanding of molecular recognition processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various enzymes and receptors, potentially modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by binding to viral proteins or enhance neuroprotection by interacting with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to adamantane derivatives.
Uniqueness
Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its combination of the adamantane moiety with an acetamido and methylbutanoate group allows for unique interactions and applications that are not observed with other adamantane derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
